Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-
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Overview
Description
Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- is an organic compound with the molecular formula C16H17NO It is a derivative of ethanone, featuring a pyrrole ring substituted with dimethyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base, followed by oxidation to introduce the ethanone group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2’,5’-dimethyl-: A structurally related compound with similar chemical properties.
2,5-Dimethylacetophenone: Another derivative of acetophenone with comparable reactivity.
Uniqueness
Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]- is unique due to the presence of the pyrrole ring and the specific substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
132752-04-6 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C15H17NO/c1-11-9-15(13(3)17)12(2)16(11)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI Key |
KOHUIOAOLBFZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)C |
Origin of Product |
United States |
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